molecular formula C11H10N2O3 B13531186 2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid

2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid

Cat. No.: B13531186
M. Wt: 218.21 g/mol
InChI Key: ILHFIXJEYAFRBO-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid is a compound that features a pyrazole ring substituted with a phenyl group and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to reflux, and the product is isolated through crystallization or extraction techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The hydroxyacetic acid moiety can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Hydroxy-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
  • 2-Hydroxy-2-(1H-pyrazol-4-yl)acetic acid
  • 2-Hydroxy-2-(1-phenyl-3-methyl-1H-pyrazol-4-yl)acetic acid

Comparison: 2-Hydroxy-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid is unique due to the presence of the phenyl group on the pyrazole ring, which enhances its ability to participate in π-π interactions and potentially increases its biological activity. The hydroxyacetic acid moiety also provides additional sites for hydrogen bonding, making it a versatile compound for various applications .

Biological Activity

2-Hydroxy-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid, also known as 2-(1-phenylpyrazol-4-yl)acetic acid, has garnered attention in recent years for its diverse biological activities. This compound belongs to a class of pyrazole derivatives, which have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Molecular Formula and Structure:

  • Chemical Formula: C11H10N2O2
  • Molecular Weight: 202.21 g/mol
  • IUPAC Name: 2-(1-phenylpyrazol-4-yl)acetic acid
  • CAS Number: 35715-77-6

The compound features a phenyl group attached to a pyrazole ring, which is linked to an acetic acid moiety. This structural configuration is crucial for its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the efficacy of compounds containing the 1H-pyrazole scaffold against various cancer cell lines, including lung, breast, and prostate cancers. Specifically, the antiproliferative effects of this compound were evaluated in vitro and demonstrated substantial inhibition of cell growth in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Reference
MDA-MB-23112.5
HepG215.0
A549 (Lung Cancer)14.8

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. A study synthesized various pyrazole derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited comparable or superior antibacterial activity compared to standard antibiotics like ciprofloxacin .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

BacteriaCompound TestedInhibition Zone (mm)Reference
Staphylococcus aureusDerivative A20
Escherichia coliDerivative B18
Pseudomonas aeruginosaDerivative C22

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment: A clinical trial investigated the use of a pyrazole derivative similar to this compound in patients with advanced breast cancer. Results demonstrated a significant reduction in tumor size and improved patient survival rates .
  • Antibacterial Therapy: In a comparative study involving patients with bacterial infections resistant to conventional antibiotics, a pyrazole derivative was administered, resulting in successful treatment outcomes where traditional therapies had failed .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-hydroxy-2-(1-phenylpyrazol-4-yl)acetic acid

InChI

InChI=1S/C11H10N2O3/c14-10(11(15)16)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7,10,14H,(H,15,16)

InChI Key

ILHFIXJEYAFRBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(C(=O)O)O

Origin of Product

United States

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